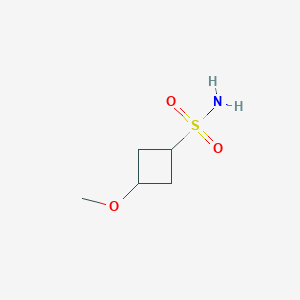
3-Methoxycyclobutane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxycyclobutane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound, which includes a cyclobutane ring substituted with a methoxy group and a sulfonamide group, makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxycyclobutane-1-sulfonamide can be achieved through various methods. One common approach involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation . Another method involves the amination of sodium sulfinates, which provides a general and environmentally friendly access to sulfonamide compounds .
Industrial Production Methods: Industrial production of sulfonamides, including this compound, often involves the use of metal-catalyzed coupling reactions. These methods are efficient and can be scaled up for large-scale production. The use of iodine-mediated or iodine-catalyzed reactions has also been reported as an efficient method for the synthesis of sulfonamides .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxycyclobutane-1-sulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidative coupling of thiols and amines is a common method used in the synthesis of sulfonamides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the use of boronic acids and visible light-mediated deamination.
Major Products: The major products formed from these reactions include diaryl sulfones and other sulfonamide derivatives .
Scientific Research Applications
3-Methoxycyclobutane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Sulfonamides have been used in the treatment of bacterial infections and other medical conditions.
Industry: Sulfonamides are used in the production of herbicides, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxycyclobutane-1-sulfonamide involves its interaction with bacterial enzymes. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid. By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
- Sulfenamides
- Sulfinamides
- Other Sulfonamides
Comparison: 3-Methoxycyclobutane-1-sulfonamide is unique due to its specific structure, which includes a cyclobutane ring and a methoxy group. This structure imparts unique chemical properties and reactivity compared to other sulfonamides .
Properties
Molecular Formula |
C5H11NO3S |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
3-methoxycyclobutane-1-sulfonamide |
InChI |
InChI=1S/C5H11NO3S/c1-9-4-2-5(3-4)10(6,7)8/h4-5H,2-3H2,1H3,(H2,6,7,8) |
InChI Key |
XNKLFOWVTLJSFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



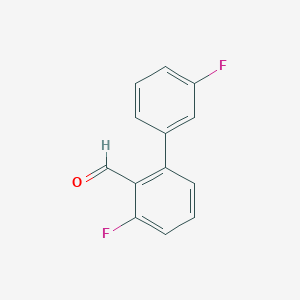
![1-{[1-(3-Chlorophenyl)ethyl]amino}-2-methylpropan-2-ol](/img/structure/B13248204.png)
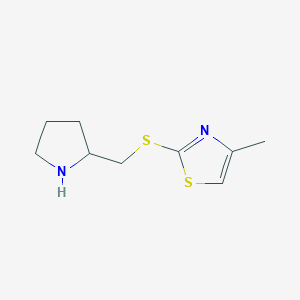
![6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13248224.png)
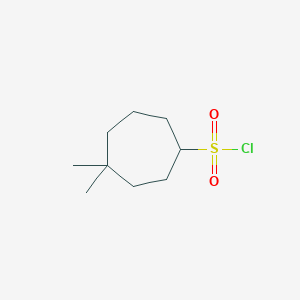
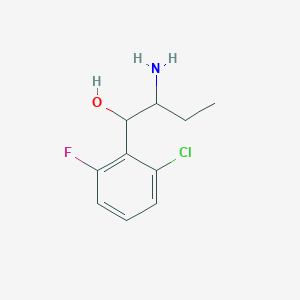
amine](/img/structure/B13248238.png)
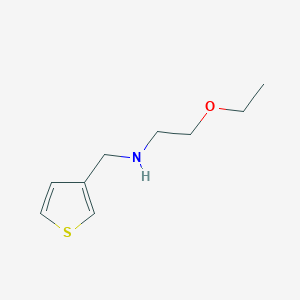
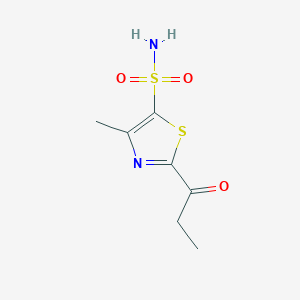

![3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13248261.png)
![[2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13248267.png)
![1-Methoxy-3,7-dioxaspiro[5.6]dodec-9-ene](/img/structure/B13248274.png)
